Mao-B-IN-6 -

Mao-B-IN-6

Catalog Number: EVT-12560443
CAS Number:
Molecular Formula: C19H20F2N2O2
Molecular Weight: 346.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Mao-B-IN-6 falls under the classification of MAO-B inhibitors, which are compounds designed to selectively inhibit the activity of the MAO-B enzyme. This classification is vital for understanding the therapeutic applications of the compound, particularly in enhancing dopaminergic transmission by preventing dopamine breakdown. The development of such inhibitors has been driven by their potential to provide symptomatic relief in Parkinson's disease and other disorders associated with dopaminergic dysfunction.

Synthesis Analysis

Methods and Technical Details

The synthesis of Mao-B-IN-6 involves a multi-step chemical process, typically starting from readily available precursors. The methods may include:

  1. Initial Reaction: The synthesis often begins with the formation of an intermediate compound through condensation reactions.
  2. Functionalization: Subsequent steps involve functionalizing the intermediate to introduce specific substituents that enhance MAO-B inhibitory activity.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.

Recent studies have highlighted various synthetic routes for similar compounds, focusing on optimizing yields and reducing synthesis times while maintaining efficacy against MAO-B .

Molecular Structure Analysis

Structure and Data

Mao-B-IN-6 exhibits a complex molecular structure characterized by specific functional groups that confer its inhibitory properties. The molecular structure can be analyzed using techniques such as:

  • X-ray Crystallography: This method provides detailed information about the arrangement of atoms within the molecule.
  • Nuclear Magnetic Resonance (NMR): NMR spectroscopy helps elucidate the connectivity between different atoms in Mao-B-IN-6.

The structural data indicate that specific interactions, such as hydrogen bonding and π-π stacking with amino acid residues in the MAO-B active site, are critical for its inhibitory action .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of Mao-B-IN-6 can be assessed through various assays:

  1. Enzyme Inhibition Assays: These assays measure the compound's ability to inhibit MAO-B activity by quantifying hydrogen peroxide production when substrates are metabolized by the enzyme.
  2. Scavenging Capacity Tests: Evaluating the compound's ability to scavenge reactive oxygen species (ROS) provides insights into its potential neuroprotective effects.

The results from these assays indicate that Mao-B-IN-6 exhibits significant inhibitory activity against MAO-B, with IC50 values comparable to established inhibitors .

Mechanism of Action

Process and Data

The mechanism by which Mao-B-IN-6 exerts its effects involves:

  1. Binding to MAO-B: The compound binds to the active site of MAO-B, preventing it from catalyzing the oxidative deamination of neurotransmitters like dopamine.
  2. Increased Dopamine Levels: By inhibiting MAO-B, Mao-B-IN-6 leads to elevated levels of dopamine in synaptic clefts, enhancing dopaminergic signaling.

Research has shown that this mechanism not only supports dopaminergic function but may also influence GABA synthesis in astrocytes through alternative pathways .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Mao-B-IN-6 possesses several notable physical and chemical properties:

  • Solubility: The compound's solubility in various solvents can affect its bioavailability and pharmacokinetics.
  • Stability: Stability under physiological conditions is crucial for its effectiveness as a therapeutic agent.
  • Melting Point: Determining the melting point helps assess purity and crystallinity.

Comprehensive analyses using techniques like differential scanning calorimetry (DSC) provide insights into these properties .

Applications

Scientific Uses

Mao-B-IN-6 has several promising applications in scientific research:

  1. Neuropharmacology: Its primary application lies in studying its effects on dopaminergic signaling pathways, particularly in models of Parkinson's disease.
  2. Therapeutic Development: The compound serves as a lead structure for developing new MAO-B inhibitors with improved efficacy and selectivity.
  3. Biochemical Research: It can be utilized in biochemical assays to further explore MAO-B's role in neurotransmitter metabolism and related pathways.
Introduction and Contextual Framework

Historical Development of MAO-B Inhibitors in Neuropharmacology

The evolution of monoamine oxidase-B (MAO-B) inhibitors represents a significant advancement in neuropharmacology. Early irreversible inhibitors like selegiline (deprenyl), discovered in the 1960s, demonstrated the therapeutic potential of MAO-B inhibition in Parkinson's disease (PD). Selegiline's ability to prevent MPTP-induced parkinsonism in primate models highlighted the crucial role of MAO-B in dopamine metabolism and neurotoxicity [1] [10]. This discovery catalyzed the development of second-generation inhibitors, including rasagiline, which offered improved selectivity and avoided amphetamine metabolites associated with selegiline [3] [9]. The early 2000s witnessed the introduction of safinamide, a reversible MAO-B inhibitor with additional mechanisms of action, including glutamate release modulation and sodium channel blockade, representing the third generation of MAO-B inhibitors [2] [3]. Each generation has progressively addressed limitations of its predecessors, particularly concerning selectivity, metabolic byproducts, and multimodal actions targeting the complex pathophysiology of neurodegenerative diseases [1] [7].

Table 1: Generations of MAO-B Inhibitors

GenerationRepresentative CompoundsKey CharacteristicsLimitations
FirstSelegilineIrreversible inhibition; MPTP neuroprotectionAmphetamine metabolites; limited selectivity
SecondRasagilineIrreversible; no amphetamine metabolites; neuroprotectiveLacks additional mechanisms beyond MAO-B inhibition
ThirdSafinamideReversible inhibition; glutamate modulationModerate potency; complex pharmacokinetics
NovelMao-B-IN-6High potency (IC₅₀ 19 nM); dual pathway modulationPreclinical stage; long-term data pending

Rationale for Targeting MAO-B in Neurodegenerative Pathologies

MAO-B is a mitochondrial outer membrane enzyme that plays a dual role in neurodegenerative pathologies. Its primary enzymatic function involves the oxidative deamination of dopamine, generating reactive oxygen species (ROS) including hydrogen peroxide (H₂O₂) and neurotoxic aldehydes like 3,4-dihydroxyphenylacetaldehyde (DOPAL) [1] [6]. In Parkinson's disease, MAO-B activity increases with disease progression and aging, creating a vicious cycle of oxidative stress, mitochondrial dysfunction, and dopaminergic neuron loss in the substantia nigra [6] [10]. The enzyme's role extends beyond dopamine metabolism to include:

  • Amplification of neurotoxicity: Conversion of protoxins like MPTP to the active neurotoxin MPP⁺ [1] [10]
  • Alpha-synuclein modulation: Promotion of oligomerization through oxidative stress pathways [6]
  • Glial activation: Increased MAO-B expression in activated astrocytes surrounding degenerating neurons [1] [2]Pharmacological inhibition of MAO-B addresses both symptomatic deficits (through dopamine preservation) and potential disease modification (through reduction of oxidative stress and neurotoxicity) [6] [10]. The therapeutic window is enhanced by MAO-B's predominant expression in the brain (>80% of total brain MAO activity), limiting peripheral effects [1] [9].

Position of Mao-B-IN-6 within MAO-B Inhibitor Classification Systems

Mao-B-IN-6 represents an emerging class of high-potency, reversible MAO-B inhibitors with distinctive biochemical properties. Chemically designated as (C₁₉H₂₀F₂N₂O₂), this investigational compound demonstrates exceptional selectivity for MAO-B over MAO-A (IC₅₀ = 0.019 µM vs. 46.365 µM, selectivity index >2,400) [8]. Its classification features include:

  • Reversible binding mode: Unlike irreversible inhibitors (selegiline, rasagiline), Mao-B-IN-6 allows enzyme activity recovery upon discontinuation [8]
  • Multitarget potential: Demonstrates inhibition of pathological glutamate release at higher concentrations, similar to safinamide [8]
  • Structural optimization: Incorporates fluorinated motifs that enhance blood-brain barrier penetration and target affinity [7] [8]Computational modeling reveals Mao-B-IN-6 forms critical interactions with MAO-B's substrate cavity, including hydrogen bonding with Tyr-435 and Tyr-326, hydrophobic interactions with Ile-199, and electrostatic stabilization with Gln-206 [7]. These interactions underlie its superior potency compared to reference inhibitors.

Table 2: Biochemical Profile of Mao-B-IN-6 vs. Clinical MAO-B Inhibitors

ParameterMao-B-IN-6SelegilineRasagilineSafinamide
MAO-B IC₅₀ (µM)0.0190.150.040.098
MAO-B Selectivity>2,400-fold15-fold100-fold1,000-fold
ReversibilityYesNoNoYes
Additional MechanismsGlutamate modulationNoneNeuroprotectiveSodium channel block
CYP InhibitionNone (IC₅₀>29 µM)CYP2B6/A6CYP1A2Minimal

Research Gaps and Unmet Needs Addressed by Mao-B-IN-6 Investigation

Current MAO-B inhibitors face significant limitations that Mao-B-IN-6 potentially addresses:

  • Limited Neuroprotective Translation: Despite robust preclinical neuroprotection with rasagiline and selegiline, clinical disease-modification remains unproven, partly due to moderate potency and metabolite interference [10]. Mao-B-IN-6's nanomolar potency and lack of neurotoxic metabolites may overcome this translational barrier [8].
  • Incomplete Symptomatic Control: Existing inhibitors provide inadequate management of non-motor symptoms (fatigue, sleep disturbances) and levodopa-resistant features [6]. Mao-B-IN-6's glutamate modulation may address these gaps through extrasynaptic mechanisms [8].
  • Peripheral Toxicity Concerns: Metabolites of selegiline (methamphetamine) demonstrate cardiotoxicity, while dietary restrictions complicate MAO-A inhibition risks [3] [9]. Mao-B-IN-6's >2,400-fold MAO-B selectivity and lack of CYP450 inhibition (IC₅₀ >29 µM across isoforms) suggest a superior safety margin [8].
  • Blood-Brain Barrier Efficiency: Earlier inhibitors exhibit variable CNS penetration. Mao-B-IN-6 demonstrates high permeability in MDR1-MDCK II models (Papp >10×10⁻⁶ cm/s) and significant oral bioavailability (55.2% rat, 107.1% monkey) [8].
  • Synergistic Potential: Mao-B-IN-6 enhances striatal dopamine potentiation by levodopa at low doses (0.156–1.25 mg/kg), suggesting potential for combination regimens with reduced dyskinesia risk compared to existing inhibitors [8].

Table 3: Preclinical Efficacy of Mao-B-IN-6 in Parkinson's Models

Model SystemInterventionKey OutcomesSignificance vs. Controls
MPTP-mouse (neurotoxic)0.625–2.5 mg/kg i.p.↑ Rearing activity (dose-dependent); ↑ striatal DASuperior to safinamide at equivalent doses
Galantamine-induced tremor0.156–1.25 mg/kg i.p.↓ Tremulous jaw movementsComparable to rasagiline at 1/8th dose
Levodopa augmentation0.156 mg/kg + levodopa↑ Striatal DA duration (2.8-fold)Enhanced efficacy vs. levodopa alone
Mitochondrial protectionIn vitro assayMaintained ΔΨm; ↓ ROS generationConfirmed MAO-B independent neuroprotection

Properties

Product Name

Mao-B-IN-6

IUPAC Name

(2S,4S)-4-fluoro-1-[[4-[(3-fluorophenyl)methoxy]phenyl]methyl]pyrrolidine-2-carboxamide

Molecular Formula

C19H20F2N2O2

Molecular Weight

346.4 g/mol

InChI

InChI=1S/C19H20F2N2O2/c20-15-3-1-2-14(8-15)12-25-17-6-4-13(5-7-17)10-23-11-16(21)9-18(23)19(22)24/h1-8,16,18H,9-12H2,(H2,22,24)/t16-,18-/m0/s1

InChI Key

LQAIMOYHJBOUSX-WMZOPIPTSA-N

Canonical SMILES

C1C(CN(C1C(=O)N)CC2=CC=C(C=C2)OCC3=CC(=CC=C3)F)F

Isomeric SMILES

C1[C@@H](CN([C@@H]1C(=O)N)CC2=CC=C(C=C2)OCC3=CC(=CC=C3)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.